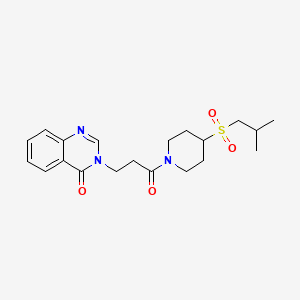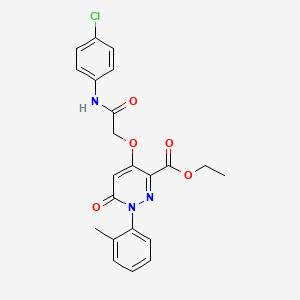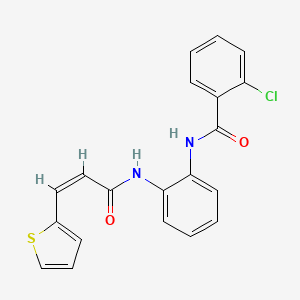
N-(1-Benzylcyclopropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzylcyclopropyl)prop-2-enamide is an organic compound with the molecular formula C13H15NO. This compound is characterized by the presence of a cyclopropyl group attached to a benzyl group and an enamide functional group. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis .
Preparation Methods
The synthesis of N-(1-Benzylcyclopropyl)prop-2-enamide typically involves the reaction of benzylamine with cyclopropylcarbonyl chloride to form N-benzylcyclopropylamine. This intermediate is then reacted with acryloyl chloride to yield the final product . The reaction conditions usually require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
N-(1-Benzylcyclopropyl)prop-2-enamide undergoes various types of chemical reactions, including:
Scientific Research Applications
N-(1-Benzylcyclopropyl)prop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Benzylcyclopropyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function . The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
N-(1-Benzylcyclopropyl)prop-2-enamide can be compared with other similar compounds such as:
N-(1-Benzylcyclopropyl)prop-2-enoate: This compound has a similar structure but contains an ester group instead of an amide group.
N-(1-Benzylcyclopropyl)prop-2-enone: This compound contains a ketone group instead of an amide group.
N-(1-Benzylcyclopropyl)prop-2-enamine: This compound contains an amine group instead of an amide group.
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications .
Properties
IUPAC Name |
N-(1-benzylcyclopropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-12(15)14-13(8-9-13)10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUGZAMSJDSWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B2555241.png)



![5-(3-methoxypropyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2555246.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)
![Methyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2555255.png)
![Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555256.png)
![(2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid](/img/structure/B2555257.png)

![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/new.no-structure.jpg)


